Vineridine

Description

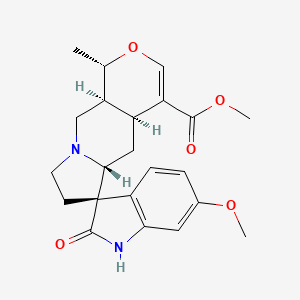

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,4aS,5aR,6S,10aS)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)/t12-,14-,15-,19+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKHGHLMEDVZRX-PNGOUSOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CC[C@@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956365 | |

| Record name | Vineridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3489-06-3 | |

| Record name | Vineridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3489-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vineridin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003489063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vineridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAK4CV25QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vineridine: A Technical Guide to its Mechanism of Action for Researchers and Drug Development Professionals

Abstract

Vineridine, a monoterpenoid indole alkaloid isolated from the Vinca genus, presents a unique pharmacological profile that distinguishes it from its more famous cytotoxic relatives, vincristine and vinblastine. While extensive research has focused on the anti-cancer properties of other Vinca alkaloids, vineridine's mechanism of action remains largely unexplored. This technical guide synthesizes the current understanding of vineridine's pharmacological effects and proposes a roadmap for elucidating its precise molecular mechanisms. For researchers and drug development professionals, vineridine represents a compelling lead compound with potential therapeutic applications beyond oncology, particularly in areas related to cardiovascular and central nervous system modulation.

Introduction: The Enigmatic Vineridine

Vineridine is a structurally complex monoterpenoid indole alkaloid found in plants of the Vinca genus, such as Vinca erecta and Vinca minor.[1] Its chemical formula is C22H26N2O5.[1][2][3] Unlike the well-known Vinca alkaloids vincristine and vinblastine, which are potent anti-mitotic agents used in chemotherapy, vineridine has demonstrated a lack of cytotoxicity against various cancer cell lines.[1] This crucial distinction suggests a fundamentally different mechanism of action and points towards alternative therapeutic possibilities.

Initial pharmacological studies have revealed that vineridine exhibits a range of biological activities, including sedative and hypotensive effects, likely mediated by smooth muscle relaxation.[1] It also displays some central nervous system stimulant properties.[1] This guide will delve into the known pharmacological profile of vineridine, explore its postulated mechanisms of action, and provide a comprehensive framework for future research to unlock its full therapeutic potential.

Pharmacological Profile: A Multifaceted Alkaloid

The currently available data on vineridine's pharmacological effects are primarily derived from in vivo and in vitro animal studies. These preliminary findings provide a foundational understanding of its biological activity.

Cardiovascular Effects

The most prominent reported effect of vineridine is its ability to induce hypotension. This is likely a result of its vasodilatory properties, stemming from the relaxation of smooth muscle tissue.[1] The precise molecular targets within the vasculature responsible for this effect have yet to be identified.

Central Nervous System (CNS) Effects

Vineridine exhibits a dualistic effect on the central nervous system. It has been observed to have sedative properties, which may contribute to its hypotensive effects.[1] Concurrently, it also possesses CNS stimulant properties, the nature of which requires further investigation.[1]

Other Reported Activities

In addition to its cardiovascular and CNS effects, vineridine has been shown to have mild uterotonic effects in some animal models.[1]

A summary of the key pharmacological data for vineridine is presented in the table below.

| Pharmacological Effect | Observation | Animal Model | Reference |

| Hypotension | Lowering of blood pressure | in vivo | [1] |

| Sedation | General calming effect | in vivo | [1] |

| CNS Stimulation | Increased central nervous system activity | in vivo | [1] |

| Smooth Muscle Relaxation | Likely mechanism for hypotension | in vitro/in vivo | [1] |

| Uterotonic Effects | Mild increase in uterine contractions | in vitro | [1] |

| Cytotoxicity | No significant effect on cancer cell lines | in vitro | [1] |

Postulated Mechanisms of Action: Unraveling the "How"

The lack of dedicated mechanistic studies on vineridine necessitates a degree of informed hypothesizing based on its observed effects and the known mechanisms of other alkaloids.

Hypotensive and Sedative Effects: A Focus on Vasculature and Neuronal Pathways

The vasodilatory and sedative properties of vineridine suggest potential interactions with key receptors and ion channels that regulate vascular tone and neuronal excitability. Plausible molecular targets include:

-

Adrenergic Receptors: Antagonism of alpha-adrenergic receptors, particularly α1-adrenoceptors, on vascular smooth muscle cells is a common mechanism for vasodilation and blood pressure reduction.

-

Calcium Channels: Blockade of L-type calcium channels in vascular smooth muscle cells would inhibit calcium influx, leading to relaxation and vasodilation. A similar action on neuronal calcium channels could contribute to its sedative effects.

-

Potassium Channels: Activation of potassium channels, such as ATP-sensitive potassium (KATP) channels, in vascular smooth muscle would lead to hyperpolarization and relaxation.

-

Serotonergic and Dopaminergic Receptors: Modulation of these receptors in the central nervous system could underlie vineridine's sedative and other CNS effects.

The following diagram illustrates a hypothesized signaling pathway for the hypotensive effects of vineridine.

Caption: Hypothesized signaling pathway for vineridine-induced smooth muscle relaxation.

A Clear Distinction from Cytotoxic Vinca Alkaloids

It is imperative to differentiate the mechanism of action of vineridine from that of vincristine and vinblastine. The latter exert their anti-cancer effects by binding to tubulin, inhibiting microtubule polymerization, and inducing mitotic arrest in rapidly dividing cells.[4][5][6] The lack of cytotoxicity of vineridine strongly indicates that it does not share this mechanism.[1] This fundamental difference opens up a separate therapeutic avenue for vineridine, devoid of the cytotoxic side effects associated with its congeners.

Proposed Experimental Workflows for Elucidating the Mechanism of Action

To move beyond postulation and definitively characterize the mechanism of action of vineridine, a systematic and multi-faceted experimental approach is required. The following workflows are proposed for researchers in drug discovery and pharmacology.

Target Identification and Validation

The initial step is to identify the specific molecular targets of vineridine.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity of vineridine to a panel of candidate receptors and ion channels.

-

Materials:

-

Vineridine

-

Membrane preparations from cells expressing the target receptors (e.g., adrenergic, serotonergic, dopaminergic receptors)

-

Specific radioligands for each target receptor

-

Scintillation counter

-

-

Procedure:

-

Incubate varying concentrations of vineridine with the membrane preparations in the presence of a fixed concentration of the specific radioligand.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Perform saturation and competition binding experiments to determine the dissociation constant (Kd) and the inhibitory constant (Ki) of vineridine for each target.

-

-

Data Analysis: Analyze the data using non-linear regression to calculate binding parameters. A high affinity for a particular receptor would indicate a potential primary target.

Experimental Protocol: Functional Assays

-

Objective: To assess the functional consequences of vineridine binding to its identified targets.

-

Methodology:

-

For G-protein coupled receptors (GPCRs): Measure downstream signaling events such as changes in intracellular calcium levels (using fluorescent dyes like Fura-2), cAMP production (using immunoassays), or GTPγS binding.

-

For Ion Channels: Utilize patch-clamp electrophysiology on isolated cells (e.g., vascular smooth muscle cells, neurons) to measure changes in ion channel currents in the presence of vineridine.

-

The following diagram outlines the proposed experimental workflow for target identification and validation.

Caption: Proposed experimental workflow for elucidating vineridine's mechanism of action.

Future Directions and Therapeutic Implications

The unique pharmacological profile of vineridine, characterized by its cardiovascular and CNS effects in the absence of cytotoxicity, positions it as a promising candidate for further drug development. Future research should focus on:

-

Comprehensive Target Deconvolution: Utilizing modern techniques such as chemical proteomics and affinity chromatography-mass spectrometry to identify the full spectrum of vineridine's binding partners.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of vineridine to optimize its potency, selectivity, and pharmacokinetic properties.

-

Preclinical Efficacy Studies: Evaluating the therapeutic potential of vineridine in relevant animal models of hypertension, anxiety, and other neurological disorders.

The elucidation of vineridine's mechanism of action will not only provide valuable insights into the pharmacology of indole alkaloids but also pave the way for the development of a new class of therapeutics with a potentially favorable safety profile.

References

- Grokipedia. Vineridine.

- National Center for Biotechnology Information.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 5978, Vincristine.

- National Center for Biotechnology Information. The Vinca Alkaloids - Holland-Frei Cancer Medicine.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 198910, Vineridine.

-

Wikipedia. Vineridine. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Vineridine | C22H26N2O5 | CID 198910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vineridine - Wikipedia [en.wikipedia.org]

- 4. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]

Vineridine: A Structural Analogue of Cytotoxic Vinca Alkaloids with Divergent Biological Activities

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vineridine is a monoterpenoid indole alkaloid isolated from plants of the Vinca genus, a class of compounds renowned for yielding potent anti-cancer agents like vincristine and vinblastine.[1] Structurally, vineridine shares the core indole framework characteristic of these agents. However, extensive in vitro studies have revealed a striking divergence in its biological profile. Unlike its cytotoxic relatives that function as powerful mitotic inhibitors, vineridine exhibits no significant cytotoxicity against a range of human cancer cell lines.[1] Its documented biological activities are instead pharmacological, including sedative, hypotensive, and central nervous system stimulant properties.[1] This guide provides an in-depth technical exploration of vineridine, contrasting its molecular behavior with the established paradigm of cytotoxic Vinca alkaloids. We will dissect the mechanisms of action of classical Vinca agents, detail the experimental evidence for vineridine's lack of anti-mitotic effect, and provide robust protocols for the comparative analysis of these compounds. Vineridine emerges not as a failed cytotoxic agent, but as a fascinating case study in structure-activity relationships, presenting unique opportunities for research in pharmacology and medicinal chemistry beyond the realm of oncology.

Part 1: Characterization of Vineridine

Chemical Identity and Structure

Vineridine, also known as isocaboxine A, is a monoterpenoid indole alkaloid belonging to the mitraphylline-type oxindole alkaloids.[1] It was first isolated in 1966 from Vinca erecta.[1][2] Its structure is characterized by an oxindole-type system featuring a spiro[pyrrolidine-7,7-oxindole] heterocycle.[1]

-

IUPAC Name : methyl (1S,4aS,5aR,6S,10aS)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate[4]

-

CAS Number : 3489-06-3[4]

Physicochemical Properties

A summary of vineridine's key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 398.45 g/mol | [1][3] |

| Monoisotopic Mass | 398.18417193 Da | [4][5] |

| Stereocenters | 5 | [3] |

| Synonyms | Isocaboxine A, Vineridin | [1][2] |

Natural Occurrence and Isolation

Vineridine is a natural product found within plants of the Apocynaceae family. It has been primarily isolated from the aboveground parts of Vinca erecta Regel et Schmalh., a perennial herbaceous species native to Central Asia, and has also been reported in other species such as Vinca minor L. (Lesser Periwinkle).[1]

Part 2: The Vinca Alkaloid Paradigm: The Anti-Mitotic Mechanism of Vincristine

To understand the significance of vineridine's biological profile, one must first understand the well-established mechanism of its cytotoxic cousins. Vincristine is a quintessential example and a cornerstone of combination chemotherapy regimens for leukemias, lymphomas, and various solid tumors.[6][7][8] Its efficacy is rooted in its precise disruption of microtubule dynamics.

Microtubule Dynamics as a Therapeutic Target

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to cellular function, most critically for the formation of the mitotic spindle, the apparatus responsible for segregating chromosomes during cell division.[6][9] This high dependence on microtubule dynamics makes rapidly dividing cancer cells particularly vulnerable to agents that disrupt this process.[6][10]

Vincristine's Interaction with Tubulin

The antitumor activity of vincristine is primarily due to its interaction with tubulin.[8][9] It binds with high affinity to the β-tubulin subunit at a specific site, often referred to as the "Vinca binding domain."[8][11] This binding inhibits the polymerization of tubulin dimers into microtubules.[6][12] At low, clinically relevant concentrations, vincristine effectively suppresses microtubule dynamics, leading to a disruption of the mitotic spindle.[8] At higher concentrations, it can cause outright depolymerization of existing microtubules.[10]

From Mitotic Arrest to Apoptosis

The failure to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes, causing cells to arrest in the metaphase (M-phase) of the cell cycle.[12][13][14] This prolonged mitotic arrest acts as a cellular stress signal that triggers the intrinsic pathway of apoptosis (programmed cell death).[6][15] This cascade involves the phosphorylation and inactivation of anti-apoptotic proteins like BCL-2, leading to the activation of pro-apoptotic proteins BAX and BAK.[15] This in turn leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of initiator caspase-9 and executioner caspase-3, which dismantle the cell.[15][16]

Visualization: Vincristine-Induced Apoptotic Pathway

Caption: Contrasting pathways of Vincristine and Vineridine.

Part 4: Experimental Protocols for Comparative Analysis

To empirically validate the divergent activities of vineridine and vincristine, a series of well-established in vitro assays can be employed. The following protocols provide a framework for this comparative analysis.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Cell Seeding : Plate cancer cells (e.g., HeLa or A-549) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment. [17]2. Compound Treatment : Prepare serial dilutions of vineridine and vincristine (as a positive control) in culture medium. Treat cells with a range of concentrations (e.g., 0.01 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO). [17]3. MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [17]4. Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [17]5. Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.

Expected Outcome: Vincristine will show a potent dose-dependent decrease in cell viability with a low nanomolar IC₅₀. Vineridine will show minimal to no effect on cell viability, resulting in a very high or undetermined IC₅₀ (>40 µM).

Protocol: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering (turbidity). [18] Methodology:

-

Reagent Preparation : Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. [19]2. Reaction Setup : In a 96-well half-area plate, add tubulin (final concentration 2-3 mg/mL), GTP (1 mM), and the test compound (vineridine, vincristine as a positive inhibitor, paclitaxel as a positive promoter, and a vehicle control). [18]3. Initiate Polymerization : Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition : Immediately begin reading the absorbance at 340 nm every 30-60 seconds for at least 60 minutes. [20]5. Analysis : Plot absorbance versus time. Vincristine will significantly inhibit the rate and extent of polymerization. Vineridine is expected to produce a curve nearly identical to the vehicle control, confirming its lack of interaction with tubulin.

Protocol: Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of individual cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G1, S, G2/M).

Methodology:

-

Cell Treatment : Culture a rapidly proliferating cell line (e.g., L1210 or Jurkat) and treat with an IC₅₀ concentration of vincristine and an equimolar concentration of vineridine for a period of 18-24 hours. [21][22]2. Cell Harvesting : Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C.

-

Staining : Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark for 30 minutes.

-

Data Acquisition : Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analysis : Gate the cell population and analyze the DNA content histogram. Vincristine-treated cells will show a significant accumulation in the G2/M phase peak. [21][22]Vineridine-treated cells are expected to have a cell cycle distribution similar to the untreated control.

Visualization: Comparative Experimental Workflow

Caption: Workflow for the comparative analysis of Vineridine.

Part 5: Future Research Directions and Conclusion

Exploring Non-Cytotoxic Activities

The lack of cytotoxicity positions vineridine as a candidate for non-oncological research. The documented sedative and hypotensive effects warrant further investigation. [1]Future studies should focus on:

-

Target Identification : Employing techniques like affinity chromatography, chemical proteomics, or cellular thermal shift assays (CETSA) to identify the molecular targets of vineridine in neuronal and cardiovascular cell types.

-

Mechanism of Action : Elucidating the signaling pathways modulated by vineridine to produce its pharmacological effects. Does it interact with specific G-protein coupled receptors, ion channels, or neurotransmitter transporters?

-

In Vivo Pharmacology : Conducting more detailed in vivo studies in relevant animal models to characterize its pharmacokinetic profile, dose-response relationship for its sedative/hypotensive effects, and potential therapeutic window.

Vineridine as a Chemical Scaffold

The vineridine structure represents a validated, naturally occurring scaffold that could be modified for drug discovery. [23][24]Synthetic chemists could use the vineridine core to generate derivative libraries, exploring how modifications to its various functional groups could introduce new biological activities, potentially even restoring tubulin-binding affinity or creating entirely novel pharmacological agents. [25][26][27]

Conclusion

Vineridine, a monoterpenoid indole alkaloid from the Vinca genus, stands as a compelling anomaly. While it shares a common origin and structural class with potent anti-cancer drugs like vincristine, it is devoid of their hallmark cytotoxic and anti-mitotic activity. [1]This divergence underscores a critical principle in drug discovery: membership in a chemical class does not guarantee a shared mechanism of action. The distinct pharmacological profile of vineridine—including sedative and hypotensive effects—highlights its potential as a lead compound for indications outside of oncology. For researchers, vineridine serves as an excellent tool for probing the nuanced structure-activity relationships of tubulin-binding agents and as a scaffold for the development of novel therapeutics targeting the central nervous and cardiovascular systems.

References

- Vineridine - Grokipedia.

- VINERIDINE - gsrs.

- Vineridine | C22H26N2O5 | CID 198910 - PubChem - NIH.

- Vineridine (C22H26N2O5) - PubChemLite.

- Vincristine - St

- The Apoptotic Pathway Induced by Vincristine in Mouse Proliferating and Resting Normal Lymphocytes and Lymphoma Cell Line - Brieflands.

- Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed.

- Vineridine - Wikipedia.

- Tubulin Polymeriz

- Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC - NIH.

- Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC.

- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH.

- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich.

- Vincristine binds the β-subunit of a tubulin dimer on the boundary with...

- Vincristine | C46H56N4O10 | CID 5978 - PubChem - NIH.

- Vincristine | Cancer Research UK.

- (PDF)

- Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Deriv

- Cell Cycle-Dependent Mechanisms Underlie Vincristine-Induced Death of Primary Acute Lymphoblastic Leukemia Cells - PubMed.

- (PDF)

- What is the mechanism of action of Vincristine? - Dr.Oracle.

- Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid deriv

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC - NIH.

- Cytotoxicity of Taxol in Combination with Vincristine and Vinblastine Against A375 Cell Line.

- Cell-Cycle Analyses Using Thymidine Analogues in Fission Yeast | PLOS One.

- Flow cytometric analysis of cell cycle of cells treated with...

- Application Notes and Protocols for Determining the Cytotoxicity of Vinca Compounds - Benchchem.

- The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH.

- Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Deriv

- Synthesis and Biological Activity of Piperine Deriv

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Vineridine - Wikipedia [en.wikipedia.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Vineridine | C22H26N2O5 | CID 198910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Vineridine (C22H26N2O5) [pubchemlite.lcsb.uni.lu]

- 6. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. cancerresearchuk.org [cancerresearchuk.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. brieflands.com [brieflands.com]

- 16. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. brieflands.com [brieflands.com]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors [mdpi.com]

- 26. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. dovepress.com [dovepress.com]

Vineridine: A Technical Guide to its Pharmacological Profile and Research Roadmap

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Potential of a Vinca Alkaloid

Vineridine, a monoterpenoid indole alkaloid isolated from Vinca erecta, represents a compelling yet underexplored molecule within the rich chemical tapestry of the Apocynaceae family. While its more famous cousins, vinblastine and vincristine, have been mainstays in oncology for decades, vineridine's pharmacological landscape remains largely uncharted. Initial observations of its sedative, hypotensive, central nervous system (CNS) stimulant, and mild uterotonic effects suggest a complex and potentially multifaceted mechanism of action. This document serves as a technical guide for researchers and drug development professionals, consolidating the known attributes of vineridine and, more critically, proposing a structured, methodology-focused roadmap for its comprehensive pharmacological characterization. By wedding established principles of alkaloid pharmacology with modern experimental paradigms, we can begin to unlock the therapeutic potential of this intriguing natural product.

Molecular and Physicochemical Profile

Vineridine is classified as a mitraphylline-type oxindole alkaloid. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C22H26N2O5 | [1][2] |

| Molecular Weight | 398.45 g/mol | [1][2] |

| CAS Number | 3489-06-3 | [2] |

| Synonyms | Isocaboxine A | [1][2] |

| Natural Source | Vinca erecta Regel et Schmalh. | [1] |

| Alkaloid Class | Monoterpenoid Indole Alkaloid (Mitraphylline-type Oxindole) | [1] |

Established Pharmacological Activities: A Preliminary Sketch

Early in vivo and in vitro studies have provided a foundational, albeit limited, understanding of vineridine's biological effects. These preliminary findings are the primary drivers for a more in-depth investigation into its mechanism of action.

| Observed Effect | Model System | Key Findings | Source(s) |

| Sedative & Hypotensive | In vivo (mouse models) | Demonstrates sedative and blood pressure-lowering effects, likely through smooth muscle relaxation. The intravenous threshold dose is reported to be over 1 mg/kg. | [1] |

| Acute Toxicity (LD50) | In vivo (mice) | The intravenous LD50 has been determined to be 125 mg/kg. | [1] |

| CNS Stimulant | In vivo | Exhibits stimulant properties on the central nervous system, including emetic activity and an influence on spinal cord synaptic transmission. | [1] |

| Uterotonic Effects | In vitro (rabbit and cat uterine tissue) | Shows mild uterotonic activity, increasing the frequency or tonus of uterine contractions. | [1] |

| Cytotoxicity | In vitro (cancer cell lines) | Lacks significant cytotoxicity against SW-480, SMMC-7721, HL-60, MCF-7, and A-549 cancer cell lines (IC50 >40 μM). | [1] |

A Proposed Mechanistic Framework: An Evidence-Based Hypothesis

Given the limited direct research on vineridine, we can construct a hypothesized pharmacological profile by drawing parallels with structurally related mitraphylline-type oxindole alkaloids and considering its observed effects. This framework provides a logical starting point for targeted experimental validation.

Cardiovascular Effects: Elucidating the Hypotensive Mechanism

The observed hypotensive effect of vineridine is likely attributable to vasodilation. The underlying mechanism could involve one or more of the following pathways, common for alkaloids with such properties:

-

Endothelium-Dependent Vasodilation: Many vasodilators act by stimulating the production of nitric oxide (NO) in endothelial cells. NO then diffuses to adjacent smooth muscle cells, activating guanylate cyclase, which in turn increases cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation.

-

Direct Action on Vascular Smooth Muscle: Vineridine may directly affect ion channels in vascular smooth muscle cells, such as L-type calcium channels or potassium channels. Inhibition of calcium influx or enhancement of potassium efflux would lead to hyperpolarization and relaxation.

-

Adrenergic Receptor Modulation: Interaction with alpha- or beta-adrenergic receptors could also contribute to its cardiovascular effects.

Caption: Hypothesized pathways for Vineridine-induced vasodilation.

Central Nervous System Effects: A Dualistic Profile

Vineridine's reported sedative and stimulant properties suggest a complex interaction with the CNS. This dual activity is not uncommon for natural products and may be dose-dependent or reflect interactions with multiple receptor systems. Potential targets could include:

-

GABAergic System: Enhancement of GABA-A receptor activity is a common mechanism for sedative effects.

-

Dopaminergic and Serotonergic Systems: Modulation of dopamine and serotonin receptors could explain the observed stimulant and emetic effects.

-

Opioid Receptors: Some oxindole alkaloids have been shown to interact with opioid receptors, which could contribute to both sedative and analgesic (though not yet tested) properties.[2]

Proposed Experimental Protocols for Pharmacological Characterization

The following section outlines a series of robust, self-validating experimental workflows designed to systematically investigate and validate the pharmacological profile of vineridine.

In Vitro Pharmacodynamics: Target Identification and Mechanism of Action

A tiered in vitro screening approach is essential to deconstruct the molecular mechanisms underlying vineridine's observed effects.

Workflow: In Vitro Pharmacological Screening

Caption: Tiered workflow for in vitro pharmacological characterization.

Step-by-Step Protocol: Endothelium-Dependent Vasodilation Assay

-

Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., Sprague-Dawley rat).

-

Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Contraction Induction: Pre-contract the aortic rings with phenylephrine or norepinephrine to achieve a stable contraction plateau.

-

Cumulative Concentration-Response: Add cumulative concentrations of vineridine to the organ bath and record the relaxation response.

-

Endothelium Removal (Validation): Mechanically denude the endothelium from a separate set of aortic rings and repeat the concentration-response experiment. A significantly attenuated relaxation in the denuded rings confirms endothelium-dependency.

-

Inhibitor Studies: To probe the mechanism, pre-incubate endothelium-intact rings with inhibitors such as L-NAME (an NO synthase inhibitor) or ODQ (a guanylate cyclase inhibitor) before inducing contraction and adding vineridine.

Pharmacokinetics: ADME Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of vineridine is critical for assessing its drug-like properties.

| ADME Parameter | Proposed In Vitro/In Vivo Assay | Rationale |

| Absorption | Caco-2 cell permeability assay | Models intestinal absorption and identifies potential for P-glycoprotein efflux.[3] |

| Distribution | Plasma protein binding assay (Equilibrium Dialysis) | Determines the fraction of unbound, pharmacologically active drug in circulation. Mitraphylline has shown high plasma protein binding (>90%).[4] |

| Metabolism | Incubation with human and rodent liver microsomes and S9 fractions | Identifies metabolic pathways and potential for drug-drug interactions via cytochrome P450 enzymes. Mitraphylline is known to be metabolized by human liver microsomes.[3] |

| Excretion | In vivo rodent study with collection of urine and feces | Quantifies the major routes of elimination of the parent compound and its metabolites. |

Workflow: In Vitro Metabolic Stability Assessment

Caption: Protocol for determining in vitro metabolic stability of Vineridine.

In Vivo Pharmacology and Toxicology

Whole-animal studies are necessary to confirm the therapeutic effects and assess the safety profile of vineridine.

Step-by-Step Protocol: Sedative Activity Assessment (Open Field Test)

-

Animal Acclimatization: Acclimatize mice to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer vineridine or vehicle control (e.g., saline, DMSO) via an appropriate route (e.g., intraperitoneal, oral).

-

Observation Period: After a set pre-treatment time (e.g., 30 minutes), place individual mice in the center of an open field apparatus.

-

Data Recording: Using video tracking software, record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a defined period (e.g., 10-15 minutes).

-

Analysis: A significant decrease in locomotor activity compared to the vehicle control group indicates a sedative effect.

Concluding Remarks and Future Directions

Vineridine stands as a promising but enigmatic member of the Vinca alkaloids. The preliminary data on its sedative, hypotensive, and CNS stimulant properties provide a compelling rationale for a comprehensive research program. The methodologies outlined in this guide offer a clear and scientifically rigorous path forward. By systematically elucidating its mechanism of action, pharmacodynamic profile, and pharmacokinetic properties, the scientific community can determine whether vineridine holds the potential to become a novel therapeutic agent. Future research should also focus on the semi-synthesis of vineridine analogs to explore structure-activity relationships, potentially leading to compounds with enhanced potency and selectivity.

References

- Grokipedia. Vineridine.

- PubChem. Vineridine.

- EvitaChem. Buy Mitraphylline (EVT-276005).

- PubMed. Pharmacological effects of mitraphylline from Uncaria tomentosa in primary human monocytes: Skew toward M2 macrophages.

- BioCrick. Mitraphylline.

- Taylor & Francis. Mitraphylline – Knowledge and References.

Sources

- 1. Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Mitragynine and its potential blocking effects on specific cardiac potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Vineridine: A Technical Guide to Natural Sources and Isolation for Drug Discovery

Foreword: The Untapped Potential of Minor Vinca Alkaloids

In the landscape of cancer chemotherapy, the dimeric indole alkaloids vinblastine and vincristine, derived from Catharanthus roseus, stand as monumental successes.[1] However, the genus Vinca is a treasure trove of over 120 distinct alkaloids, many of which remain in the shadow of their more famous cousins.[2] Among these is vineridine, a monoterpenoid indole alkaloid with demonstrated sedative and hypotensive properties.[3] While not cytotoxic, its unique bioactivities warrant further investigation for novel therapeutic applications.[3] This guide provides a comprehensive technical overview of the natural sources of vineridine and a detailed, field-proven methodology for its isolation and purification, designed for researchers in natural product chemistry and drug development.

Natural Provenance of Vineridine

Vineridine is a constituent of perennial herbaceous plants belonging to the genus Vinca, within the Apocynaceae family.[3] The primary documented sources of this alkaloid are:

-

Vinca erecta Regel et Schmalh.: Native to Central Asia, the aerial parts of this plant are a known source from which vineridine was first isolated in 1966.[3]

-

Vinca minor L. (Lesser Periwinkle): This common ornamental and medicinal plant, native to Europe and the Caucasus, also contains vineridine amongst a host of other indole alkaloids.[3][4][5]

While other Vinca species may also synthesize vineridine, V. erecta and V. minor are the most cited sources in scientific literature. For isolation purposes, the aerial parts (leaves and stems) of the plant are harvested, as this is where the highest concentration of indole alkaloids is typically found.[4][5][6]

The Chemistry of Vineridine: A Structural Overview

Understanding the chemical properties of vineridine is paramount to designing an effective isolation strategy.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆N₂O₅ | [6] |

| Molar Mass | 398.45 g/mol | [6] |

| Class | Monoterpenoid Indole Alkaloid | [3] |

| Synonyms | Vineridin, Isocaboxine A | [3] |

| Key Structural Features | Oxindole-type structure with a spiro[pyrrolidine-7,7-oxindole] heterocyclic system. | [3] |

The presence of basic nitrogen atoms in the indole ring system allows for the exploitation of pH gradients during extraction and purification, a cornerstone of the isolation protocol.

A Step-by-Step Guide to the Isolation and Purification of Vineridine

The following protocol is a synthesized methodology based on established techniques for the isolation of Vinca alkaloids, adapted for the specific target of vineridine.

Stage 1: Extraction of Total Alkaloids

The initial step involves the extraction of the total alkaloid content from the dried and powdered plant material. An acid-base extraction technique is employed to selectively isolate the alkaloids from other plant metabolites.

Experimental Protocol: Acid-Base Extraction

-

Preparation of Plant Material:

-

Harvest the aerial parts (leaves and stems) of Vinca erecta or Vinca minor.

-

Thoroughly dry the plant material in a well-ventilated area away from direct sunlight or in a drying oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder using a blender or mill to increase the surface area for efficient extraction.[7]

-

-

Acidic Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with a 2% tartaric acid solution or 0.1M HCl.[2] The acidic medium protonates the nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

-

Perform the extraction for a sufficient duration (e.g., 24-48 hours) with occasional agitation. For a more rapid extraction, use an ultrasonic bath for 30-60 minutes.[2]

-

Separate the acidic extract from the plant debris by filtration. The remaining plant material can be re-extracted to maximize the yield.[2]

-

-

Basification and Solvent Extraction:

-

Combine the acidic extracts and adjust the pH to approximately 9-10 using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.[8]

-

Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent like chloroform or dichloromethane.[8] Repeat the extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.

-

Collect and combine the organic layers.

-

-

Concentration:

-

Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

-

Workflow for Total Alkaloid Extraction

Caption: Workflow of the acid-base extraction for total alkaloids from Vinca species.

Stage 2: Chromatographic Purification of Vineridine

The crude alkaloid extract is a complex mixture of numerous compounds. Column chromatography is a crucial step for the separation of vineridine from other alkaloids.

Experimental Protocol: Column Chromatography

-

Stationary Phase Preparation:

-

Prepare a chromatography column with a suitable adsorbent, such as alumina or silica gel. Alumina is often preferred for the separation of Vinca alkaloids.[2][3]

-

The choice of the activity grade of the alumina is critical and should be determined empirically, starting with a moderately active grade (e.g., Grade III).

-

-

Sample Loading:

-

Dissolve the crude alkaloid extract in a minimal amount of the initial eluting solvent.

-

Adsorb the dissolved extract onto a small amount of the stationary phase and allow the solvent to evaporate. This dry-loading method often results in better separation.

-

Carefully load the dried sample onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of solvents of increasing polarity. A common solvent system starts with a non-polar solvent like benzene or toluene, gradually introducing a more polar solvent such as chloroform, ethyl acetate, and finally methanol.[2][9]

-

The exact solvent gradient will need to be optimized based on the specific separation.

-

-

Fraction Collection and Analysis:

Workflow for Chromatographic Purification

Caption: General workflow for the chromatographic purification of vineridine.

Stage 3: Recrystallization for Final Purity

For obtaining highly pure vineridine suitable for analytical and biological studies, a final recrystallization step is often necessary.

Experimental Protocol: Recrystallization

-

Solvent Selection:

-

Dissolution:

-

Dissolve the vineridine-rich fraction in a minimal amount of the hot solvent to form a saturated solution.[12]

-

-

Crystallization:

-

Isolation and Drying:

Analytical Characterization of Vineridine

The identity and purity of the isolated vineridine should be confirmed using modern analytical techniques.

| Technique | Purpose | Key Parameters/Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Reversed-phase C18 column with a mobile phase of acetonitrile and a buffer (e.g., phosphate or acetate) is commonly used for Vinca alkaloids.[7][13] Detection is typically performed using a UV detector. |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. | Electrospray ionization (ESI) is a suitable technique. The exact mass can confirm the molecular formula.[14][15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.[14][15] |

Concluding Remarks for the Research Professional

The isolation of minor alkaloids like vineridine from complex natural mixtures is a challenging yet rewarding endeavor. The protocol outlined in this guide provides a robust framework for obtaining this compound in a pure form. Success in this field hinges on meticulous experimental execution and the creative adaptation of established methodologies. The unique biological activities of vineridine suggest that it is a promising candidate for further pharmacological investigation, potentially leading to the development of novel therapeutic agents.

References

-

Extraction, Isolation and Analysis of Vinca Alkaloids : An Overview. (2022). International Journal of Medical, Pharmaceutical and Biological Sciences, 6(1). Available at: [Link]

-

Hadagali, A., et al. (2018). ISOLATION AND DETECTION OF VINCA ALKALOIDS FROM ENDOPHYTES ISOLATED FROM CATHARANTHUS ROSEUS. European Journal of Biomedical and Pharmaceutical Sciences, 5(7), 675-681. Available at: [Link]

-

He, X., et al. (2013). Negative-Pressure Cavitation Extraction of Four Main Vinca Alkaloids from Catharanthus roseus Leaves. Molecules, 18(11), 13538-13552. Available at: [Link]

- Lörincz, C., et al. (1979). Process for the isolation of alkaloid components from the plant Vinca Rosea L. U.S. Patent 4,172,077.

-

Zarei, S., et al. (2011). Phytochemical Investigation of Vinca minor Cultivated in Iran. Iranian Journal of Pharmaceutical Research, 10(4), 773-779. Available at: [Link]

-

Vineridine. (n.d.). PubChem. Retrieved from [Link]

-

Structures of alkaloids isolated from the aerial parts of Vinca minor (compounds 1-5). (n.d.). ResearchGate. Retrieved from [Link]

-

Vineridine. (n.d.). PubChem. Retrieved from [Link]

-

He, X. G., et al. (2013). Negative-pressure cavitation extraction of four main vinca alkaloids from Catharanthus roseus leaves. PubMed, 18(11), 13538-52. Available at: [Link]

-

Al-Snafi, A. E. (2018). Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method. Journal of Pharmaceutical Sciences and Research, 10(3), 564-568. Available at: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Forgács, E., et al. (2012). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. Journal of Pharmaceutical and Biomedical Analysis, 62, 137-146. Available at: [Link]

- Method for extracting vinca alkaloids extract from Vinca rosea. (2008). Google Patents.

-

Forgács, E., et al. (2012). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - Part I. ResearchGate. Available at: [Link]

-

Kumudhavalli, M. V., & Jaykar, B. (2015). Development and validation of spectrophotometric and HPLC methods For the determination of Famotidine in bulk drug formulations. ResearchGate. Available at: [Link]

-

Zhao, Y., et al. (2012). Preparation and Physicochemical Properties of Vinblastine Microparticles by Supercritical Antisolvent Process. Molecules, 17(7), 8045-8052. Available at: [Link]

-

Kasymov, S. Z., et al. (1998). Alkaloids of Vinca minor. ResearchGate. Available at: [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

[Extraction of pharmacologically active alkaloids from Vinca species]. (1997). PubMed. Available at: [Link]

-

Forgács, E., et al. (2012). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II. Journal of Pharmaceutical and Biomedical Analysis, 62, 147-154. Available at: [Link]

-

Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

The Vinca Alkaloids. (2001). Holland-Frei Cancer Medicine. 5th edition. Available at: [Link]

-

Vinca alkaloid. (n.d.). Wikipedia. Retrieved from [Link]

-

Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2022). MDPI. Available at: [Link]

-

Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

Sources

- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 2. aphinfo.com [aphinfo.com]

- 3. CN101638413B - Separation and purification method for vinca alkaloids - Google Patents [patents.google.com]

- 4. Phytochemical Investigation of Vinca minor Cultivated in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vineridine | C22H26N2O5 | CID 198910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CN101157699A - Method for extracting vinca alkaloids extract from Vinca rosea - Google Patents [patents.google.com]

- 9. US4172077A - Process for the isolation of alkaloid components from the plant Vinca Rosea L. - Google Patents [patents.google.com]

- 10. mt.com [mt.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of Vineridine: A Spectroscopic Guide

For Immediate Release

[City, State] – Vineridine, a monoterpenoid indole alkaloid first isolated from Vinca erecta in 1966, holds potential for further investigation in drug discovery due to its biological activities.[1] This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of vineridine, catering to researchers, scientists, and professionals in drug development. The structural elucidation of this complex molecule relies primarily on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Foundational Spectroscopic Principles for Vineridine Analysis

The structural complexity of vineridine, a member of the Vinca alkaloid family, necessitates a multi-faceted analytical approach.[1] High-resolution mass spectrometry provides the elemental composition, while a suite of one- and two-dimensional NMR experiments reveals the intricate connectivity and stereochemistry of the molecule.

Experimental Workflow for Spectroscopic Analysis of Vineridine

Caption: Workflow for the spectroscopic analysis of vineridine.

Mass Spectrometry: Deciphering the Elemental Composition and Fragmentation

High-resolution mass spectrometry is the first crucial step in the analysis of vineridine, confirming its molecular formula as C₂₂H₂₆N₂O₅ and a molecular weight of 398.45 g/mol .[2][3] Electron Ionization (EI) is a common technique for inducing fragmentation, providing valuable structural clues.

Table 1: Key Mass Spectrometry Data for Vineridine

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₂₆N₂O₅ | [2][3] |

| Molecular Weight | 398.45 g/mol | [2][3] |

| Monoisotopic Mass | 398.184172 u | [2] |

The fragmentation pattern of vineridine in EI-MS is characteristic of indole alkaloids. The molecular ion peak (M⁺) is typically observed, and subsequent fragmentation often involves the cleavage of bonds within the complex ring system. Understanding these fragmentation pathways is key to confirming the core structure.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: A generalized fragmentation pathway for vineridine in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the detailed atomic-level information required to piece together the structure of vineridine. A combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY, HSQC, and HMBC is essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum of vineridine displays a range of signals corresponding to aromatic, olefinic, aliphatic, and methoxy protons. The chemical shifts and coupling constants provide information about the electronic environment and connectivity of the protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The chemical shifts indicate the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic).

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are indispensable for assembling the molecular structure from the individual proton and carbon signals.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

Logical Flow of 2D NMR Data Interpretation

Caption: Interpretation logic for 2D NMR data in structure elucidation.

Experimental Protocols

NMR Sample Preparation

-

Accurately weigh approximately 5-10 mg of purified vineridine.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.

-

Ensure complete dissolution to obtain a clear, homogeneous solution.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Mass Spectrometry Sample Preparation

-

Prepare a dilute solution of purified vineridine in a volatile organic solvent (e.g., methanol, acetonitrile).

-

For electrospray ionization (ESI), the concentration should be in the low µg/mL to ng/mL range.

-

For electron ionization (EI), the sample is typically introduced via a direct insertion probe or as the effluent from a gas chromatograph.

Conclusion

The spectroscopic characterization of vineridine through a combination of mass spectrometry and advanced NMR techniques provides a definitive blueprint of its molecular structure. This detailed understanding is fundamental for any further research into its pharmacological properties and potential applications in medicine. The data and methodologies presented in this guide serve as a valuable resource for scientists working on the analysis of complex natural products.

References

- Kasymov, Sh. Z., et al. (1966). The structure of vinerine and vineridine.

-

PubChem. (n.d.). Vineridine. National Center for Biotechnology Information. Retrieved from [Link]

-

GSRS. (n.d.). VINERIDINE. Global Substance Registration System. Retrieved from [Link]

- Grokipedia. (n.d.). Vineridine.

Sources

Vineridine: A Technical Guide to a Unique Vinca Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vineridine, a monoterpenoid indole alkaloid with the chemical formula C22H26N2O5, stands as a distinct member of the esteemed Vinca alkaloid family.[1] First isolated in 1966 from the perennial herbaceous plant Vinca erecta Regel et Schmalh., native to Central Asia, this compound presents a unique pharmacological profile that diverges from its more famous cytotoxic relatives, such as vincristine and vinblastine.[1] Unlike these antineoplastic agents, Vineridine has demonstrated no significant cytotoxicity against a range of cancer cell lines.[1] Instead, it exhibits a complex interplay of effects on the central nervous and cardiovascular systems, including sedative, hypotensive, and central nervous system (CNS) stimulant properties.[1]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the core chemical properties of Vineridine, detail its isolation and analytical quantification, explore its known biological activities and putative mechanisms of action, and provide a comparative perspective with other notable Vinca alkaloids. This document aims to synthesize the available technical information to facilitate further research and unlock the potential of this intriguing natural product.

Physicochemical Properties and Structural Elucidation

Vineridine possesses a molecular weight of 398.45 g/mol and is also known by its synonym, isocaboxine A.[1] Its structure was originally elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revealing a complex heterocyclic system.[1]

| Property | Value | Source |

| Molecular Formula | C22H26N2O5 | [1] |

| Molecular Weight | 398.45 g/mol | [1] |

| Synonyms | Isocaboxine A | [1] |

| Natural Source | Vinca erecta Regel et Schmalh. | [1] |

| Alkaloid Class | Monoterpenoid Indole Alkaloid | [1] |

While the seminal work in 1966 laid the foundation for understanding Vineridine's structure, a modern re-evaluation using advanced techniques like 2D NMR and high-resolution mass spectrometry would be invaluable for a more detailed structural confirmation and to create a comprehensive spectroscopic database for future research.

Isolation and Quantification

Experimental Protocol: Isolation of Vineridine from Vinca erecta

The following is a generalized protocol for the extraction and isolation of alkaloids from Vinca species, which can be adapted for the specific isolation of Vineridine. The causality behind these steps lies in the chemical properties of alkaloids, which are typically basic and can be separated from neutral and acidic plant components through acid-base extraction.

Step 1: Extraction

-

Air-dry the aerial parts of Vinca erecta.

-

Grind the dried plant material into a fine powder to increase the surface area for solvent extraction.

-

Macerate the powdered plant material with a suitable solvent system, such as methanol or a mixture of methanol and water, for an extended period (e.g., 24-48 hours) with occasional agitation. This allows for the efficient extraction of a broad range of alkaloids.

-

Filter the mixture and repeat the extraction process with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure to yield a crude extract.

Step 2: Acid-Base Partitioning

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid). This protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

Wash the acidic solution with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and weakly acidic impurities.

-

Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids from the basified aqueous solution with a polar organic solvent (e.g., dichloromethane or chloroform).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain a crude alkaloid mixture.

Step 3: Chromatographic Purification

-

Subject the crude alkaloid mixture to column chromatography over silica gel or alumina.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing Vineridine.

-

Combine the Vineridine-rich fractions and further purify them using preparative high-performance liquid chromatography (HPLC) to obtain pure Vineridine.

Analytical Workflow: Quantification of Vineridine by HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of Vineridine in plant extracts and for pharmacokinetic studies. The following workflow outlines the key steps in developing and utilizing such a method.

Caption: A typical workflow for the quantification of Vineridine using HPLC-UV.

Biological Activities and Mechanism of Action

Vineridine exhibits a distinct pharmacological profile characterized by its effects on the cardiovascular and central nervous systems.

Hypotensive Effects

In vivo studies in animal models have demonstrated that Vineridine possesses hypotensive properties, which are believed to be mediated by the relaxation of smooth muscles.[1] The precise molecular targets and signaling pathways responsible for this vasodilation remain to be fully elucidated. Further research is warranted to investigate its potential interactions with key regulators of vascular tone, such as adrenergic receptors, calcium channels, or nitric oxide synthase.

Central Nervous System Effects

Vineridine displays a dualistic action on the central nervous system, exhibiting both sedative and stimulant properties.[1] The sedative effects could be linked to its hypotensive action or through direct modulation of CNS pathways. Conversely, its stimulant properties, including emetic activity and influence on spinal cord synaptic transmission, suggest a more complex interaction with neurotransmitter systems.[1]

The following diagram illustrates a hypothetical signaling pathway for a generic CNS stimulant, which could serve as a starting point for investigating the specific mechanisms of Vineridine.

Caption: A potential mechanism of action for the CNS stimulant effects of Vineridine.

It is important to emphasize that this is a generalized pathway, and dedicated research is required to identify the specific molecular targets of Vineridine within the CNS.

Comparative Perspective with Other Vinca Alkaloids

The most striking difference between Vineridine and other well-known Vinca alkaloids like vincristine and vinblastine is its lack of significant cytotoxic activity.[1] While vincristine and vinblastine exert their anticancer effects by disrupting microtubule dynamics and inducing mitotic arrest, the pharmacological activities of Vineridine appear to be centered on different biological targets. This distinction makes Vineridine a particularly interesting subject for research into novel, non-cytotoxic therapeutic applications of Vinca alkaloids.

Future Directions and Conclusion

Vineridine represents an under-explored branch of the Vinca alkaloid family with a unique pharmacological profile. For researchers and drug development professionals, this compound offers several avenues for future investigation:

-

Comprehensive Structural Elucidation: Modern spectroscopic techniques should be employed to obtain detailed 1D and 2D NMR data and high-resolution mass spectrometry fragmentation patterns to create a definitive structural and spectroscopic library for Vineridine.

-

Mechanism of Action Studies: In-depth pharmacological studies are needed to identify the specific molecular targets and signaling pathways responsible for its hypotensive and CNS effects.

-

Development of Specific Analytical Methods: The development and validation of a robust and sensitive HPLC or LC-MS/MS method for the quantification of Vineridine are crucial for pharmacokinetic and pharmacodynamic studies.

-

Exploration of Therapeutic Potential: Given its unique biological activities, Vineridine could be investigated for potential therapeutic applications in areas such as hypertension or neurological disorders, distinct from the traditional use of Vinca alkaloids in oncology.

References

- Vineridine. Grokipedia. (n.d.).

-

Vineridine | C22H26N2O5. PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Eburnamine-vincamine group alkaloid research

An In-Depth Technical Guide to the Eburnamine-Vincamine Alkaloid Group: From Synthesis to Therapeutic Frontiers

Abstract

The eburnamine-vincamine class of monoterpenoid indole alkaloids, primarily sourced from the Apocynaceae plant family, represents a fascinating and therapeutically significant scaffold in medicinal chemistry.[1] For decades, these compounds, with flagship members like vincamine and its synthetic derivative vinpocetine, have been cornerstones in the treatment of cerebrovascular disorders, owing to their potent vasodilatory and neuroprotective properties.[2][3] This guide offers a comprehensive technical overview for researchers and drug development professionals, navigating from the foundational biosynthesis and complex chemical synthesis strategies to the multifaceted pharmacology that underpins their clinical use. We will dissect their mechanisms of action, including ion channel modulation and anti-inflammatory signaling, and explore emerging preclinical evidence for novel applications, such as anticancer therapy. Detailed experimental protocols and quantitative data are provided to equip researchers with the practical knowledge required to innovate within this promising class of natural products.

Introduction to the Eburnamine-Vincamine Scaffold

Core Chemical Structure and Stereochemistry

The eburnamine-vincamine alkaloids are characterized by a pentacyclic indole framework, a common structural feature that dictates their biological activity.[4] The core is a rigid, fused ring system that presents specific stereochemical challenges and opportunities for synthetic modification. Key members like (+)-vincamine possess a crucial hydroxyl group and a methyl ester at the C-16 position, which are pivotal for their pharmacological effects. The stereochemistry, particularly at the C20/C21 junction, is a formidable challenge in total synthesis and significantly influences the biological activity profile of these molecules.[5]

Natural Sources and Key Members

The principal natural source of these alkaloids is the lesser periwinkle plant, Vinca minor, where vincamine constitutes 25-65% of the total indole alkaloid content.[6] Other plants in the Apocynaceae family also produce these compounds.[1]

-

(+)-Vincamine: The archetypal alkaloid of this group, historically used as a cerebral vasodilator.[2]

-

(-)-Eburnamonine: A related alkaloid that enhances cerebral metabolic and hemodynamic effects, often more potently than vincamine.[2]

-

(+)-Vinpocetine: A synthetic derivative of vincamine, developed to improve its pharmacological profile.[7] It exhibits superior cognitive-activating ability and has been in clinical use for decades for cerebrovascular diseases.[2][7]

Historical Context and Therapeutic Significance

First isolated in the 1950s, vincamine was quickly identified as a potent cerebral vasodilator and introduced in Europe for treating cerebral insufficiencies.[2] The subsequent development of vinpocetine in 1978 marked a significant advancement, offering a better-tolerated and more potent agent for managing cerebrovascular disorders like stroke and dementia.[2][3] Today, vinpocetine is clinically used in many European and Asian countries and is sold as a dietary supplement in the United States for cognitive enhancement.[3][6] The excellent safety profile of these compounds continues to drive research into new therapeutic areas.[3]

Biosynthesis and Chemical Synthesis Strategies

The construction of the complex pentacyclic eburnamine-vincamine scaffold is a testament to the elegance of both nature's biosynthetic machinery and the ingenuity of synthetic chemists.

The Natural Pathway: Indole Alkaloid Biosynthesis

The biosynthesis of eburnamine-vincamine alkaloids is a branch of the intricate terpenoid indole alkaloid (TIA) pathway. While a complete, step-by-step elucidation is beyond the scope of this guide, the pathway originates from the precursors tryptamine and secologanin. A key insight is the link between the aspidosperma and eburnamine alkaloid skeletons, suggesting a common biosynthetic origin or interconversion pathway within the plant.[8]

Total Synthesis Approaches: A Chemist's Perspective

The total synthesis of vincamine and its congeners has been a significant focus of organic chemistry, leading to the development of several elegant strategies.[4] The primary challenge lies in the stereocontrolled construction of the fused pentacyclic system.

-

Causality in Strategy Selection: The choice of a synthetic route is often dictated by the desired stereochemistry and the availability of starting materials. Early strategies focused on racemic synthesis, while modern approaches prioritize asymmetric methods to access enantiopure final products, which are critical for clinical development.

-

2.2.1 Cyclization Strategies (Bischler-Napieralski & Pictet-Spengler): These classic organic reactions are frequently employed to construct the core indole framework. For instance, a Bischler-Napieralski reaction can be used to form a key tetracyclic intermediate, which is then further elaborated to build the final E-ring of the vincamine structure.[2] This approach provides a reliable method for assembling the foundational rings of the alkaloid.

-

2.2.2 Rearrangement and Annulation Reactions: An alternative and powerful strategy involves the rearrangement of other alkaloid scaffolds. Semi-synthesis starting from the more abundant vincadifformine or tabersonine alkaloids is a common approach.[4][6] These precursors possess a related pentacyclic system that can be chemically rearranged, often through pyrolysis or acid-catalyzed reactions, to yield the desired eburnamine-vincamine core.[4] This method leverages readily available natural products as advanced building blocks.

-

2.2.3 Modern Asymmetric Synthesis: Recent advances have focused on enantioselective methods. A notable example is the use of an iridium-catalyzed asymmetric hydrogenation/lactamization cascade.[9] This powerful reaction allows for the highly controlled, stereoselective formation of the crucial cis-C20/C21 stereocenters, delivering the desired tetracyclic skeleton in high yield and enantiomeric excess.[9] This state-of-the-art approach exemplifies the precision required for modern pharmaceutical synthesis.

Extraction, Isolation, and Analytical Characterization

Bringing these alkaloids from the plant to the laboratory requires robust and validated methodologies. The protocols described below are self-validating systems designed to ensure purity, identity, and quantification.

Protocol: Extraction and Purification from Vinca minor

This protocol outlines a standard laboratory-scale procedure for isolating vincamine. The causality behind this multi-step process is the systematic removal of interfering substances based on their polarity and solubility.

Step-by-Step Methodology:

-

Defatting: The dried and powdered plant material (e.g., leaves of Vinca minor) is first extracted with a non-polar solvent like petroleum ether or hexane. This step is crucial for removing fats, waxes, and terpenes, which would otherwise complicate the subsequent extraction.[10] The solid plant material is retained.

-

Alkaloid Extraction: The defatted plant material is then extracted with an acidified hydroalcoholic solution (e.g., methanol/water with dilute acetic acid). The acidic condition protonates the alkaloid nitrogen atoms, forming salts that are soluble in the polar solvent, thus liberating them from the plant matrix.

-

Solvent Partitioning (Purification):

-

The hydroalcoholic extract is filtered and concentrated under reduced pressure.

-